molecular formula C13H20F2N2O3 B1435703 tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1373502-80-7

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1435703
CAS No.: 1373502-80-7
M. Wt: 290.31 g/mol
InChI Key: NBGABIOSBPKNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate ( 1373502-80-7 ) is a high-purity (97% ) chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C₁₃H₂₀F₂N₂O₃, with a molecular weight of 290.306 g/mol . This compound is primarily valued as a sophisticated intermediate for the synthesis of more complex, biologically active molecules . Its structure incorporates a spirocyclic diazaspiro[4.5]decane core, which is a privileged scaffold known for contributing to three-dimensional complexity and improving the physicochemical properties of potential drug candidates. The presence of the geminal difluoro (9,9-difluoro) substitution is a strategic modification employed by researchers to enhance key characteristics of a molecule, such as its metabolic stability, membrane permeability, and overall bioavailability . Furthermore, the reactive sites on the structure, including the ketone (1-oxo) group, allow for further chemical modifications and diversification, enabling the creation of extensive compound libraries for high-throughput screening and lead optimization efforts . As such, this reagent is a vital tool for researchers working in the design and preparation of novel drug candidates, particularly in areas targeting neurological and inflammatory diseases . The compound should be stored at room temperature in a sealed, dry environment . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7,7-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-12(4-5-16-9(12)18)6-13(14,15)8-17/h4-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGABIOSBPKNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2=O)CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Multi-Component Assembly via Spirocyclization

One of the prominent methods involves the multi-component assembly of the core spiro structure through cyclization reactions of suitable precursors. This approach typically employs:

  • Starting materials : Diamines or amino alcohol derivatives that can form the diazaspiro framework.
  • Fluorination step : Introduction of fluorine atoms at the 9-position via nucleophilic or electrophilic fluorination agents.
  • Esterification : Incorporation of the tert-butyl ester group through esterification reactions with tert-butyl chloroformate or tert-butyl alcohol derivatives.

Research findings :
A typical protocol involves initial formation of the diazaspiro core via intramolecular cyclization of amino precursors, followed by fluorination at the appropriate position, and subsequent esterification to yield the final product. This method is efficient for obtaining high yields and structural specificity.

Fluorination of Pre-formed Spirocyclic Intermediates

Another established route involves synthesizing a precursor spirocyclic compound devoid of fluorine atoms, then selectively introducing fluorine at the 9-position:

  • Step 1 : Synthesize the non-fluorinated diazaspiro compound via cyclization of suitable amino precursors.
  • Step 2 : Subject the intermediate to nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, targeting the 9-position.
  • Step 3 : Convert the carboxylic acid to its tert-butyl ester via esterification with tert-butyl alcohol in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Use of Fluorinated Building Blocks and Spirocyclization

A third approach utilizes fluorinated building blocks as starting materials:

Research insights :
This approach benefits from the availability of fluorinated building blocks and allows for modular synthesis, enabling structural diversification.

Research Findings and Considerations

  • Selectivity and Yield : Fluorination at the 9-position is highly regioselective when using nucleophilic fluorinating agents, leading to high yields of the difluoro compound.
  • Reaction Conditions : Mild conditions are preferred to prevent degradation of sensitive intermediates. Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control are critical.
  • Esterification : Typically performed under anhydrous conditions with tert-butyl alcohol and coupling agents like DCC or via tert-butyl chloroformate, ensuring high purity of the ester group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Mechanism of Action

The mechanism by which tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the spirocyclic structure provides rigidity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Differences
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Form
Target Compound (1263180-38-6) C₁₃H₂₂F₂N₂O₂ 276.32 9,9-difluoro, 1-oxo Solid (light-sensitive)
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (236406-61-4) C₁₃H₂₄N₂O₂ 240.34 No fluorine or oxo groups Oily liquid
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (1821797-68-5) C₁₃H₂₂N₂O₃ 254.33 1-oxo, stereospecific (5S) Solid
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (N/A) C₁₃H₂₂N₂O₃ 254.33 3-oxo (vs. 1-oxo in target) Not reported
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (1330764-01-6) C₂₁H₂₈N₂O₃ 344.45 10-oxo, benzyl substituent Solid

Key Observations :

  • Stereospecific analogs (e.g., 1821797-68-5) highlight the importance of chiral centers in pharmacological activity, though the target compound lacks explicit stereochemical designation .
  • The benzyl-substituted analog (1330764-01-6) demonstrates how bulky hydrophobic groups increase molecular weight and may reduce solubility compared to fluorine substitutions .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to those in , involving hydrogenation and tert-butyl carbamate protection. However, fluorination steps (e.g., via electrophilic fluorination) may complicate its synthesis compared to non-fluorinated analogs .
  • Higher yields (e.g., 88–95% in ) are achieved for less complex spirocycles, suggesting fluorination and ketone introduction in the target compound may reduce efficiency.

Key Observations :

  • Fluorinated spirocycles like the target compound are designed for improved metabolic stability and target selectivity , as seen in rolapitant, a clinically approved spiro-based drug .
  • Shared hazard profiles (e.g., H302, H315) across spirocarbamates underscore the need for stringent safety protocols during handling .

Biological Activity

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₁₃H₂₀F₂N₂O₃, and it has a molecular weight of approximately 290.31 g/mol. The compound features a tert-butyl group, two fluorine atoms at the 9-position, and a carboxylate functional group, which contribute to its potential biological activities and reactivity.

Structural Characteristics

The compound's structure includes:

  • Spirocyclic Framework : The diazaspiro[4.5]decane core is significant for its potential interactions with biological targets.
  • Functional Groups : The presence of a ketone (oxo) and a carboxylate group suggests reactivity that could be explored for biological applications.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylic acidC₁₃H₂₀N₂O₃Lacks fluorine substitution
9-Fluoro-2,7-diaza-spiro[4.5]decaneC₁₂H₁₈FN₂Fluorine at different position
9,9-Difluoro-spiro[4.5]decane derivativesVariesDifferent substituents on spiro framework

Research Findings and Case Studies

Despite the lack of extensive research directly focused on this compound, some insights can be drawn from related studies:

  • Molecular Docking Studies : In silico studies using molecular docking simulations could provide insights into the binding affinities of this compound with various biological targets.
  • In Vitro Assays : Experimental assays could be designed to test the biological activity of this compound against bacterial strains or cancer cell lines.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can guide future synthesis and testing efforts.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling tert-butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in laboratory settings?

  • Methodological Answer :

  • Avoid skin/eye contact using nitrile gloves (inspected for integrity) and safety goggles. Use flame-retardant antistatic lab coats and ensure proper ventilation to mitigate respiratory irritation risks .
  • Store refrigerated in tightly sealed containers to prevent moisture absorption and electrostatic buildup. Reseal opened containers immediately and store upright .
  • In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Seek medical consultation .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer :

  • Stability is maintained under refrigeration (2–8°C) in dry, airtight containers. Monitor for discoloration or precipitate formation as signs of degradation .
  • Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented. Test small batches under experimental conditions (e.g., elevated temperatures) to assess stability .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer :

  • Base the synthesis on analogous spirocyclic compounds:

Spiro ring formation : Use cyclization reactions (e.g., intramolecular SN2) with tert-butyl carboxylate protecting groups .

Fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) at the 9,9-positions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar spirocyclic compounds?

  • Methodological Answer :

  • Data reconciliation : Compare SDS entries (e.g., H302/H315 vs. "no known hazards" in vs. 11). Prioritize peer-reviewed toxicology studies over supplier SDS when available.
  • In vitro assays : Conduct MTT assays (cell viability) and Ames tests (mutagenicity) to fill data gaps .
  • Computational modeling : Use QSAR models to predict acute toxicity (oral, dermal) based on substituent effects (e.g., fluorine’s electron-withdrawing properties) .

Q. What analytical techniques are optimal for characterizing degradation products of this compound under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures.
  • GC-MS/HPLC-MS : Detect volatile (e.g., CO, NOx) and non-volatile decomposition products (e.g., tert-butyl alcohol derivatives) .
  • NMR spectroscopy : Monitor structural changes (e.g., loss of fluorine substituents via ¹⁹F NMR) .

Q. How can the pharmacological activity of this compound be explored given its spirocyclic and difluoro motifs?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, proteases) where the spiro scaffold and fluorine atoms enhance binding affinity .
  • In silico docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) .
  • SAR studies : Synthesize analogs (e.g., varying tert-butyl groups) to assess steric/electronic effects on bioactivity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on respiratory irritation (H335) vs. "no data available" for this compound?

  • Methodological Answer :

  • Controlled exposure studies : Use a flow-through chamber to expose murine models to aerosolized compound, monitoring bronchial inflammation markers (e.g., IL-6) .
  • Cross-reference analogs : Compare with structurally similar compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, H335 confirmed in ) to infer hazards .

Methodological Best Practices

Q. What parameters should be prioritized when reporting synthetic yields and purity for this compound?

  • Methodological Answer :

  • Document : Reaction temperature, solvent system, and equivalents of fluorinating agents.
  • Analytical thresholds : Report HPLC purity (≥95%), residual solvents (via GC-MS), and enantiomeric excess (if applicable, via chiral HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.